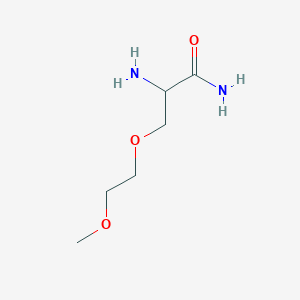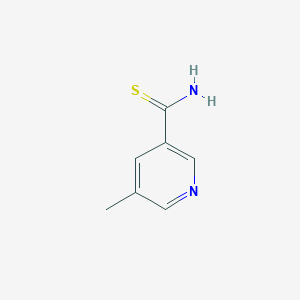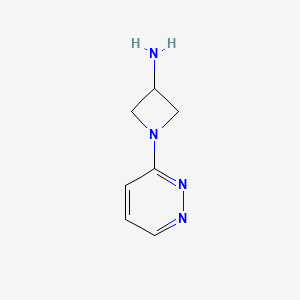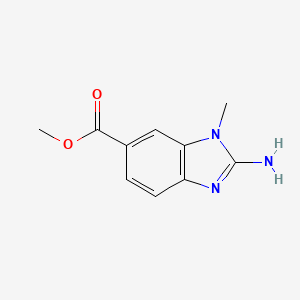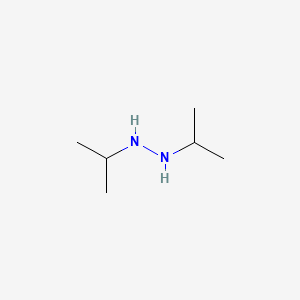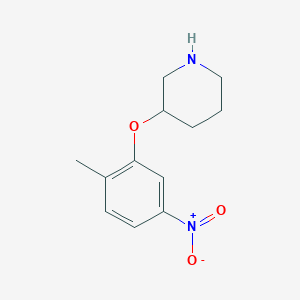
3-(2-Methyl-5-nitrophenoxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyl-5-nitrophenoxy)piperidine: is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine derivatives play a crucial role in drug design and are found in more than twenty classes of pharmaceuticals and natural alkaloids . Now, let’s explore its synthesis, reactions, applications, and more.
Méthodes De Préparation
Synthetic Routes:: Several synthetic methods exist for preparing this compound. One common approach involves the reaction of 2-methyl-5-nitrophenol with piperidine under suitable conditions. The nitro group on the phenol ring undergoes substitution with the piperidine ring, resulting in the desired product.
Reaction Conditions::- Reactants: 2-methyl-5-nitrophenol, piperidine
- Solvent: Organic solvent (e.g., ethanol, dichloromethane)
- Catalyst: Acidic or basic conditions (e.g., HCl, NaOH)
- Temperature: Typically at reflux (around 80-100°C)
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Analyse Des Réactions Chimiques
Reactions::
Substitution: The nitro group undergoes substitution with the piperidine ring.
Cyclization: Formation of the piperidine ring.
Hydrogenation: Reduction of the nitro group to an amino group.
Hydrogenation: Catalytic hydrogenation using a metal catalyst (e.g., palladium on carbon).
Cyclization: Acidic or basic conditions.
Substitution: Acid or base-catalyzed nucleophilic substitution.
Major Products:: The major product is 3-(2-Methyl-5-aminophenoxy)piperidine , where the nitro group is replaced by an amino group.
Applications De Recherche Scientifique
Medicine: This compound may serve as a starting point for developing new drugs due to its structural features.
Chemical Biology: Researchers study its interactions with biological targets.
Industry: It could find applications in agrochemicals or materials science.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific application. It may interact with receptors, enzymes, or other cellular components, influencing biological processes.
Comparaison Avec Des Composés Similaires
While I don’t have a specific list of similar compounds, it’s worth noting that the unique combination of the piperidine ring and the nitrophenyl group sets this compound apart.
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
3-(2-methyl-5-nitrophenoxy)piperidine |
InChI |
InChI=1S/C12H16N2O3/c1-9-4-5-10(14(15)16)7-12(9)17-11-3-2-6-13-8-11/h4-5,7,11,13H,2-3,6,8H2,1H3 |
Clé InChI |
ZIVJMEVTMFDGOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13520181.png)
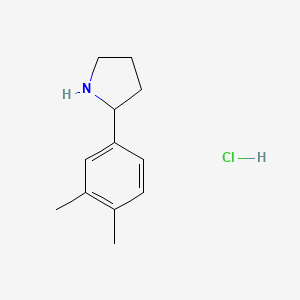
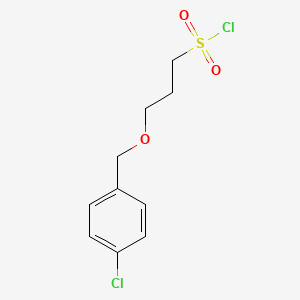
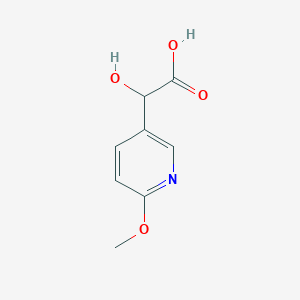
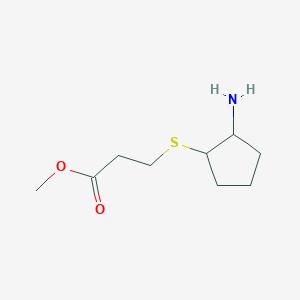

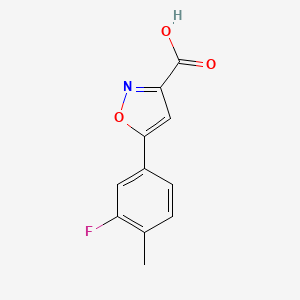
![1-[(2-Methoxy-4-methylphenyl)methyl]piperazine](/img/structure/B13520205.png)
